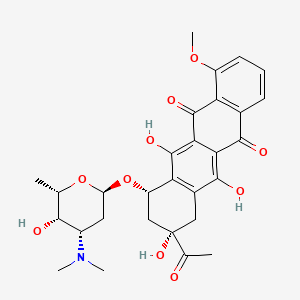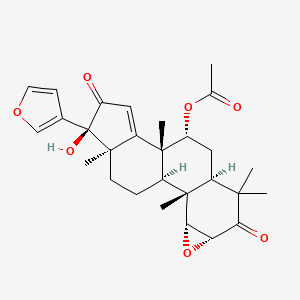
Levalbuterol
概述
描述
左沙丁胺醇,也称为左布特罗,是一种短效β2肾上腺素受体激动剂,主要用于治疗哮喘和慢性阻塞性肺疾病 (COPD)。它是其原型药物沙丁胺醇的®对映体,沙丁胺醇以消旋体形式上市。 左沙丁胺醇被认为具有更好的安全性,因为它更具选择性地结合肺部的β2受体 .
作用机制
左沙丁胺醇通过激活气道平滑肌上的β2肾上腺素受体发挥作用。这种激活导致腺苷酸环化酶的刺激,从而增加细胞内环状腺苷一磷酸 (cAMP) 的浓度。升高的 cAMP 水平激活蛋白激酶 A,从而抑制肌球蛋白的磷酸化并降低细胞内钙离子浓度,从而导致肌肉松弛。 这种机制有助于缓解支气管痉挛并改善哮喘和 COPD 患者的气流 .
类似化合物:
沙丁胺醇: ®-沙丁胺醇和 (S)-沙丁胺醇的消旋体混合物。
福莫特罗: 一种长效β2肾上腺素受体激动剂。
特布他林: 另一种短效β2肾上腺素受体激动剂。
比较: 左沙丁胺醇在选择性结合β2受体方面是独一无二的,这被认为会导致比沙丁胺醇消旋体混合物更少的副作用。与长效的福莫特罗不同,左沙丁胺醇是短效的,用于立即缓解支气管痉挛。 特布他林虽然作用相似,但具有不同的化学结构和药代动力学特征 .
生化分析
Biochemical Properties
Levalbuterol plays a crucial role in biochemical reactions by interacting with β2 adrenergic receptors on airway smooth muscle cells. Upon binding to these receptors, this compound activates adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This cascade leads to the activation of protein kinase A (PKA), which inhibits the phosphorylation of myosin and reduces intracellular calcium levels, resulting in muscle relaxation . Additionally, this compound inhibits the release of mediators from mast cells, contributing to its therapeutic effects in asthma .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those in the respiratory system. By binding to β2 adrenergic receptors on airway smooth muscle cells, this compound induces bronchodilation, which alleviates symptoms of bronchospasm. It also affects cell signaling pathways by increasing cAMP levels, which can influence gene expression and cellular metabolism . Furthermore, this compound’s action on mast cells reduces the release of inflammatory mediators, thereby decreasing inflammation in the airways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β2 adrenergic receptors, which are Gs protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation . Additionally, increased cAMP levels inhibit the release of inflammatory mediators from mast cells, contributing to the anti-inflammatory effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its rapid onset of action, typically within 5 to 10 minutes, and its effects can last for 3 to 4 hours . The stability of this compound in solution is maintained under proper storage conditions, but it can degrade over time if exposed to light or heat . Long-term studies have shown that repeated use of this compound does not lead to significant tachyphylaxis, making it a reliable option for chronic management of asthma and COPD .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively induces bronchodilation without significant adverse effects . At higher doses, this compound can cause side effects such as tachycardia, muscle tremors, and hypokalemia . Studies in horses with recurrent airway obstruction have shown that this compound is as effective as albuterol in improving pulmonary function, but with a longer duration of action .
Metabolic Pathways
This compound is primarily metabolized in the liver by sulfotransferase enzymes, particularly SULT1A3 . This metabolism leads to the formation of inactive sulfate conjugates, which are then excreted in the urine. The metabolic pathways of this compound do not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is absorbed into the systemic circulation after inhalation and is distributed to the lungs, where it exerts its therapeutic effects . This compound’s distribution is influenced by its binding to plasma proteins, which helps maintain its concentration in the bloodstream .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm of airway smooth muscle cells, where it interacts with β2 adrenergic receptors on the cell membrane . This localization is crucial for its rapid onset of action and effectiveness in inducing bronchodilation. This compound does not undergo significant post-translational modifications that affect its activity or function .
准备方法
合成路线和反应条件: 左沙丁胺醇的合成涉及消旋沙丁胺醇的分离。一种常见的方法是用手性色谱法分离消旋体混合物。另一种方法涉及使用手性催化剂选择性地生成®对映体。
工业生产方法: 左沙丁胺醇的工业生产通常涉及大规模手性拆分技术。高效液相色谱 (HPLC) 常用于实现所需的对映体纯度。 该工艺包括制备由乙腈和缓冲液组成的流动相,保持特定的 pH 值,并使用 C18 柱进行分离 .
化学反应分析
反应类型: 左沙丁胺醇会经历几种类型的化学反应,包括:
氧化: 左沙丁胺醇可以被氧化形成各种代谢产物。
还原: 还原反应可以修饰分子中存在的羟基。
取代: 取代反应可以在羟基或氨基上发生。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 条件通常涉及使用酸或碱来促进取代反应。
科学研究应用
左沙丁胺醇在科学研究中有广泛的应用:
化学: 它用作手性色谱法和对映体纯度研究的参考标准。
生物学: 左沙丁胺醇因其对β2肾上腺素受体的影响及其在细胞信号通路中的作用而被研究。
医学: 它广泛用于治疗哮喘和 COPD 的临床研究。研究集中在其疗效、安全性以及与其他支气管扩张剂的比较。
相似化合物的比较
Salbutamol: The racemic mixture of ®-salbutamol and (S)-salbutamol.
Formoterol: A long-acting beta-2 adrenergic receptor agonist.
Terbutaline: Another short-acting beta-2 adrenergic receptor agonist.
Comparison: Levosalbutamol is unique in its selective binding to beta-2 receptors, which is believed to result in fewer side effects compared to the racemic mixture of salbutamol. Unlike formoterol, which is long-acting, levosalbutamol is short-acting and is used for immediate relief of bronchospasm. Terbutaline, while similar in action, has a different chemical structure and pharmacokinetic profile .
属性
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187964 | |
| Record name | Levalbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
β2 adrenergic receptors on airway smooth muscle are Gs coupled and their activation by levosalbutamol leads to activation of adenylate cyclase and to an increase in the intracellular concentration of 3',5'-cyclic adenosine monophosphate (cyclic AMP). Increased cyclic AMP activates protein kinase A which itself inhibits the phosphorylation of myosin produces lower intracellular ionic calcium concentrations, inducing muscle relaxation. Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways, potentially contributing to its benefit in asthma attacks. | |
| Record name | Levosalbutamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34391-04-3 | |
| Record name | (-)-Salbutamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34391-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levalbuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levosalbutamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levalbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)
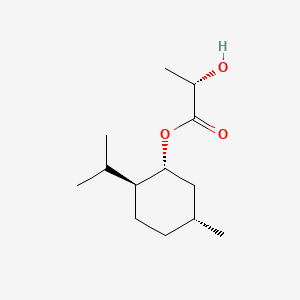
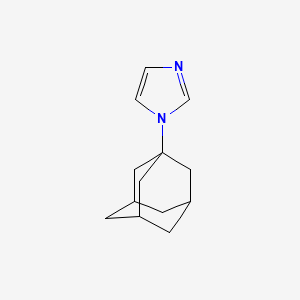
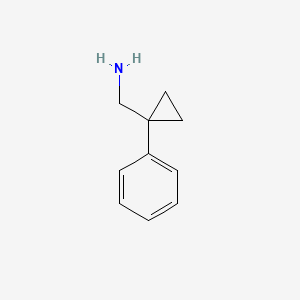
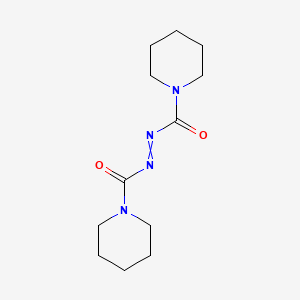
![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)
![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
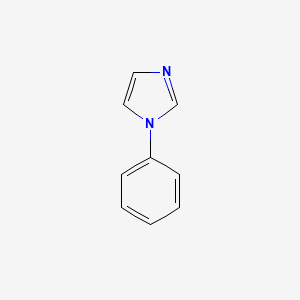
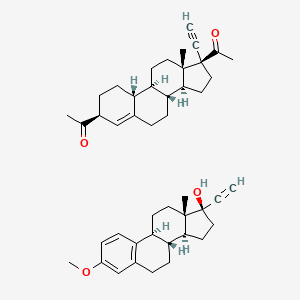
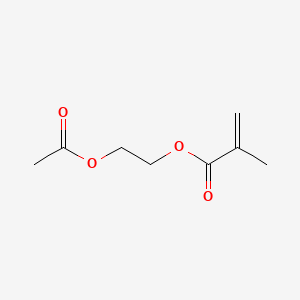
![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)
